![molecular formula C11H19NO9 B13843875 N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is an isotope-labeled analog of N-Acetyl-D-neuraminic acid, a well-known sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition, signaling, and pathogen interactions . The isotope labeling with carbon-13 at positions 1, 2, and 3 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid can be synthesized through enzymatic methods involving N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase . These enzymes catalyze the conversion of N-acetyl-glucosamine and pyruvate to N-Acetyl-D-neuraminic acid. The isotope-labeled version is produced by using carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound involves whole-cell biocatalysis and de novo biosynthesis . These methods leverage recombinant microorganisms engineered to express the necessary enzymes for efficient production. Optimization of reaction conditions, such as temperature and substrate concentration, is crucial for maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be used in further biochemical studies and applications .
Applications De Recherche Scientifique
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid has a wide range of scientific research applications:
Mécanisme D'action
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid exerts its effects by participating in cellular recognition and signaling pathways . It binds to specific receptors on cell surfaces, influencing processes like virus invasion, inflammation, and tumorigenesis . The isotope labeling allows for precise tracking and analysis of these interactions using advanced analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-D-neuraminic acid
- N-Glycolylneuraminic acid
- N-Acetyl-D-mannosamine
Uniqueness
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is unique due to its isotope labeling, which provides enhanced analytical capabilities for studying the structure, dynamics, and interactions of sialic acids . This makes it a valuable tool in both basic and applied research.
Propriétés
Formule moléculaire |
C11H19NO9 |
|---|---|
Poids moléculaire |
312.25 g/mol |
Nom IUPAC |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4-13C3)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,5+1,11+1 |
Clé InChI |
SQVRNKJHWKZAKO-SQPNWFALSA-N |
SMILES isomérique |
CC(=O)N[C@H]1[C@@H](O[13C]([13CH2][13C@@H]1O)(C(=O)O)O)[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13843800.png)
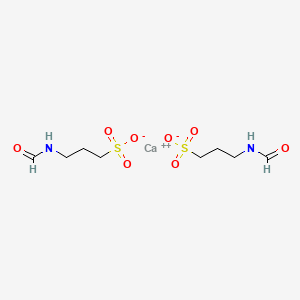
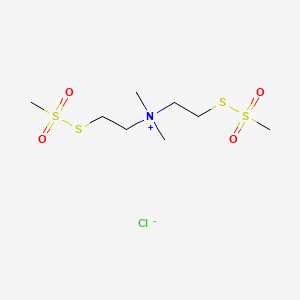
![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)
![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
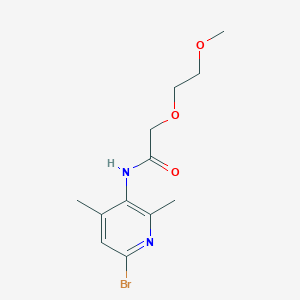
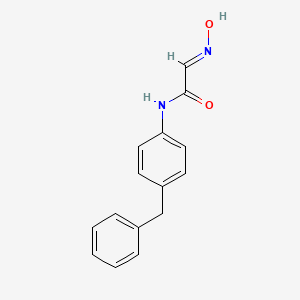
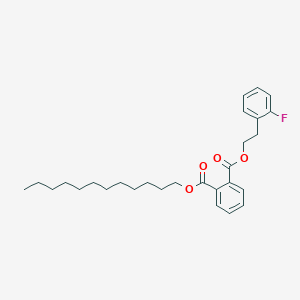
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
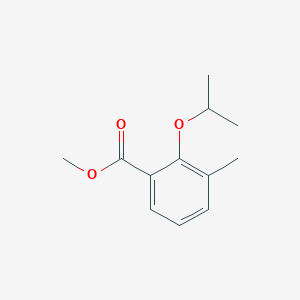
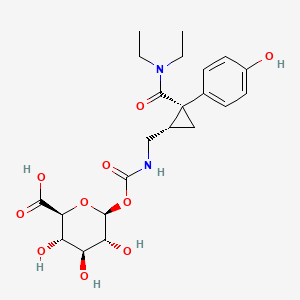
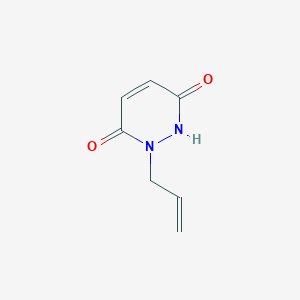
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)

